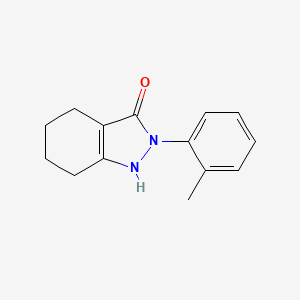

2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

CAS No.:

Cat. No.: VC14855628

Molecular Formula: C14H16N2O

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2O |

|---|---|

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one |

| Standard InChI | InChI=1S/C14H16N2O/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15-16/h2,5-6,9,15H,3-4,7-8H2,1H3 |

| Standard InChI Key | FSJPHUCMLWROEC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C3=C(N2)CCCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a tetrahydroindazole system (a six-membered cyclohexane ring fused to a pyrazole ring) substituted with a 2-methylphenyl group at position 2 and a hydroxyl group at position 3. The saturation of the cyclohexane ring reduces aromaticity, influencing its reactivity and solubility. The hydroxyl group enhances hydrogen-bonding capacity, critical for interactions with biological targets.

Physicochemical Data

Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | 2-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one |

| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C3=C(N2)CCCC3 |

| InChI Key | FSJPHUCMLWROEC-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 1 (hydroxyl group) |

| Hydrogen Bond Acceptor Count | 3 (two nitrogen atoms, one carbonyl) |

These properties are derived from spectroscopic and computational analyses .

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol typically involves cyclocondensation reactions. A common approach utilizes substituted anilines and carbonyl compounds under acidic or basic conditions. For example:

-

Aldol Condensation: Cyclohexanone derivatives react with indole-3-carbaldehyde in dimethyl sulfoxide (DMSO) to form intermediate cyclohexanones .

-

Hydrazine Cyclization: Treatment of 1,3-dicarbonyl cyclohexanone derivatives with hydrazine hydrate in methanol under reflux yields the tetrahydroindazole core .

Example Procedure:

A solution of 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) and hydrazine hydrate (2.1 equivalents) in methanol is refluxed until reaction completion (monitored by TLC). The product is precipitated in ice-cold water, filtered, and dried to yield a light yellow solid (65% yield) .

Reaction Optimization

-

Solvent Choice: Ethanol or acetonitrile improves yield by stabilizing intermediates.

-

Temperature: Reflux conditions (60–80°C) favor cyclization .

-

Catalysts: Heterocyclic amines (e.g., pyrrolidine) accelerate aldol condensation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (300 MHz, DMSO):

-

NMR (75 MHz, CDCl):

Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Mechanism of Action

Biological Interactions

The hydroxyl group at position 3 facilitates hydrogen bonding with enzymatic active sites or receptor pockets. Indazole derivatives are known to inhibit kinases (e.g., GSK-3β) and modulate neurotransmitter receptors (e.g., serotonin receptors).

Structure-Activity Relationships (SAR)

-

2-Methylphenyl Group: Enhances lipophilicity, improving membrane permeability.

-

Tetrahydroindazole Core: Partial saturation reduces metabolic degradation compared to fully aromatic indazoles .

Applications and Future Directions

Agrochemical Uses

-

Herbicidal Activity: Tetrahydroindazoles disrupt plant cell division, offering herbicidal potential.

Materials Science

-

Coordination Chemistry: The hydroxyl and nitrogen atoms enable metal chelation, useful in catalyst design .

Research Gaps

-

Target Identification: Specific molecular targets remain unvalidated.

-

Toxicological Profiling: In vivo safety data are lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume